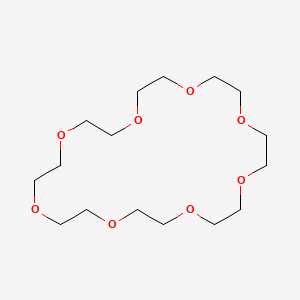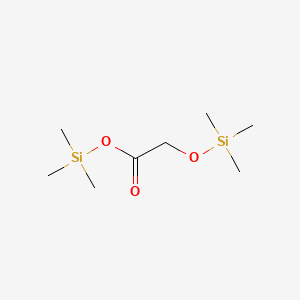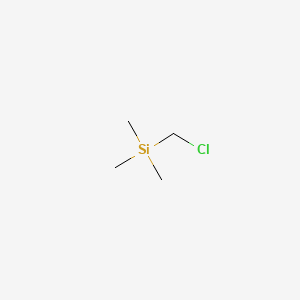
Chlorométhyltriméthylsilane
Vue d'ensemble
Description
(Chloromethyl)trimethylsilane is a chemical compound belonging to the trifluoroacetic acid group. It is an essential synthetic intermediate in organic chemistry, used to prepare many types of compounds, including pharmaceuticals, agrochemicals, and dyes . The molecule consists of three silanes linked together by methylene bridges .
Synthesis Analysis
(Chloromethyl)trimethylsilane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .Molecular Structure Analysis
The molecular formula of (Chloromethyl)trimethylsilane is (CH3)3SiCH2Cl . It has a molecular weight of 122.67 . The C - Si - C bond angles involving the chloromethyl group are somewhat smaller than those involving only methyl groups .Chemical Reactions Analysis
(Chloromethyl)trimethylsilane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .Physical And Chemical Properties Analysis
(Chloromethyl)trimethylsilane has a density of 0.879 g/cm3 . It has a flash point of -4 °C . The pH value is 4.1 (0.4 g/l, H₂O, 20 °C) . The vapor pressure is 33 hPa (20 °C) .Applications De Recherche Scientifique
Synthèse des alcènes terminaux
Chlorométhyltriméthylsilane: peut réagir avec les aldéhydes ou les cétones en présence de triphénylphosphine pour synthétiser des alcènes terminaux . Cette application est importante en synthèse organique, où les alcènes terminaux servent de précurseurs pour une variété de produits chimiques.
Méthylénation de Peterson
Ce composé est utilisé dans la préparation du chlorure de triméthylsilylméthylmagnésium, un réactif couramment utilisé dans la méthylénation de Peterson . Cette réaction est utile pour convertir les cétones en alcènes, ce qui est une transformation précieuse en chimie synthétique.
Réactions de silylation
This compound: est utilisé dans les réactions de silylation pour protéger les groupes fonctionnels dans les molécules organiques pendant les processus de synthèse complexes . Le groupe silyle sert de groupe protecteur qui peut être éliminé dans des conditions spécifiques sans affecter d'autres parties de la molécule.
Traitement de surface hydrophobe
Le composé est appliqué sur des surfaces en verre pour augmenter leur hydrophobicité . Ce traitement est bénéfique pour créer des revêtements hydrofuges, qui ont des applications allant des fenêtres autonettoyantes aux surfaces antibuée.
Protection des alcools
En combinaison avec de l'hexaméthyldisilazane, le this compound est utilisé pour protéger les alcools en formant des éthers triméthylsilylés . C'est une stratégie courante en synthèse organique pour empêcher les alcools de réagir lorsque d'autres parties de la molécule sont modifiées.
Réaction de Wittig
Il sert de réactif dans la réaction de Wittig, qui est largement utilisée pour former des doubles liaisons carbone-carbone . La réaction de Wittig est une pierre angulaire dans la synthèse de composés organiques complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Blocs de construction pour la synthèse
Le this compound est un bloc de construction polyvalent dans la synthèse de divers composés organiques . Sa réactivité lui permet d'être incorporé dans des molécules plus grandes, offrant une voie pour synthétiser des structures complexes.
Réactif d'alkylation
Enfin, il agit comme un réactif d'alkylation, introduisant le groupe méthyle dans les molécules organiques . L'alkylation est un type fondamental de réaction chimique en chimie organique, avec des applications dans le développement de médicaments et la science des matériaux.
Mécanisme D'action
Target of Action
Chloromethyltrimethylsilane, also known as (Chloromethyl)trimethylsilane, is primarily used in chemical synthesis . Its primary targets are aldehydes or ketones, with which it interacts in the presence of triphenylphosphine .
Mode of Action
The mode of action of Chloromethyltrimethylsilane involves its reaction with aldehydes or ketones in the presence of triphenylphosphine . This reaction leads to the synthesis of terminal alkenes . Chloromethyltrimethylsilane can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
Biochemical Pathways
The biochemical pathways affected by Chloromethyltrimethylsilane are those involved in the synthesis of terminal alkenes and the Peterson methylenation . The downstream effects of these pathways include the production of various organic compounds, which can be used in further chemical reactions.
Pharmacokinetics
Its physical properties, such as its boiling point (98-99 °c), density (0879 g/mL at 25 °C), and vapor pressure (~25 mmHg at 20 °C), may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The result of Chloromethyltrimethylsilane’s action is the synthesis of terminal alkenes when treated with aldehydes or ketones in the presence of triphenylphosphine . It can also result in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
chloromethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUOKHIVGWCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062330 | |
| Record name | Silane, (chloromethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2344-80-1 | |
| Record name | (Chloromethyl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2344-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (chloromethyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (chloromethyl)trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (chloromethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

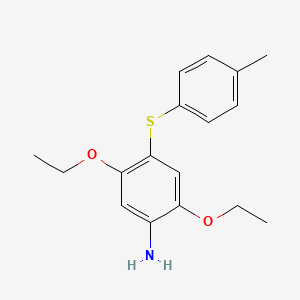
![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)
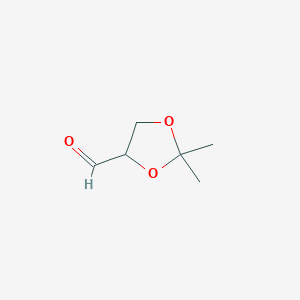
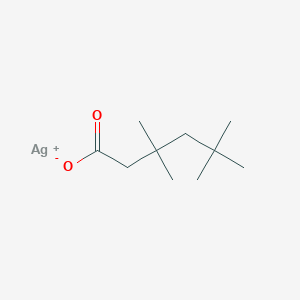
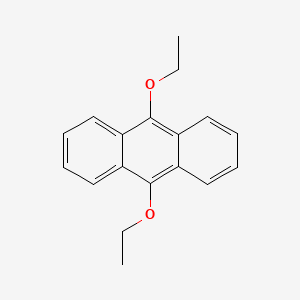
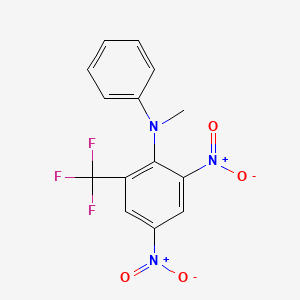
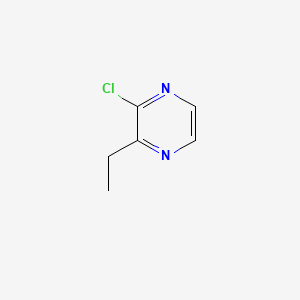



![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
